N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide
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Overview
Description
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . This compound features a benzofuran ring fused with a pyrazole ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide typically involves the reaction of corresponding raw materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the formation of the benzofuran and pyrazole rings followed by their fusion . Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with amino acids in proteins, influencing their function . These interactions can affect various biological processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide: This compound has a similar structure but with a benzamide group instead of an acetamide group.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide: This compound features a naphthalene moiety instead of a benzofuran ring. The uniqueness of this compound lies in its specific combination of benzofuran and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C13H11N3O2/c1-8(17)15-12-9-4-2-3-5-11(9)18-13(12)10-6-7-14-16-10/h2-7H,1H3,(H,14,16)(H,15,17) |
InChI Key |
WGYDDJDDHOZFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=NN3 |
Origin of Product |
United States |
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